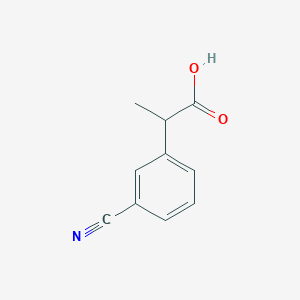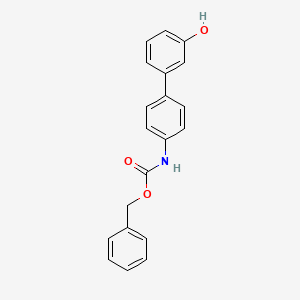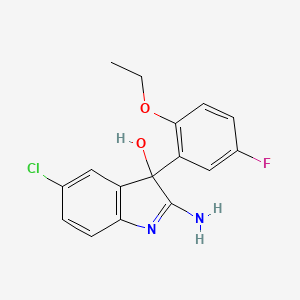![molecular formula C10H8F3N3O2S B1523797 2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate CAS No. 1269152-33-1](/img/structure/B1523797.png)
2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate” is a chemical compound with the CAS Number: 1269152-33-1 . It has a molecular weight of 291.25 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3N3O2S/c11-10(12,13)5-18-9(17)16-8-15-7(4-19-8)6-2-1-3-14-6/h1-4,14H,5H2,(H,15,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Anticancer Properties
This compound has been explored for its potential anticancer properties. It may interact with specific cellular pathways that are crucial in cancer cell proliferation and survival. For instance, similar structures have shown effectiveness in inducing cell cycle arrest and cell death in breast cancer cell lines .
Biochemical Studies: Enzyme Inhibition
In biochemical research, this compound could serve as an inhibitor for certain enzymes. Enzymes like collagen prolyl-4-hydroxylase, which are involved in fibrosis, could be potential targets, thereby contributing to the study of anti-fibrotic therapies .
Material Science: Heterocyclic Building Blocks
The heterocyclic nature of this compound makes it a valuable building block in material science. It can be used to synthesize novel polymers with potential applications in creating advanced materials with unique properties .
Chemical Synthesis: Intermediate for Complex Molecules
Due to its reactive functional groups, this compound is a useful intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, providing a pathway to synthesize a wide range of derivatives for further study .
Neurological Research: Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective effects. They may offer a therapeutic approach for neurodegenerative diseases by protecting neuronal cells from damage .
Agricultural Chemistry: Pesticide Development
The structural complexity of this compound allows for its application in developing novel pesticides. Its potential to disrupt specific biological pathways in pests can be harnessed to create more effective and targeted agricultural chemicals .
Environmental Science: Pollutant Degradation
Research into environmental pollutant degradation has also utilized compounds like this. They can be part of catalytic systems that help in breaking down harmful environmental pollutants into less toxic substances .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound can be used as a standard in chromatographic analyses due to its unique retention properties. This aids in the identification and quantification of similar compounds in complex mixtures .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)5-18-9(17)16-8-15-7(4-19-8)6-2-1-3-14-6/h1-4,14H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBNZTYCCOILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)




![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)


![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)